molecular formula C16H20F2N2O2 B6024819 1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide

1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide

Katalognummer B6024819
Molekulargewicht: 310.34 g/mol
InChI-Schlüssel: NVADANGCKIMQEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide, also known as BDF or BDF-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDF belongs to the class of piperidinecarboxamide compounds and has been studied for its effects on the central nervous system.

Wirkmechanismus

1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide acts on multiple neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. This compound has been shown to increase dopamine release and prevent dopamine depletion in the brain. This compound also acts on the serotonin system by inhibiting the reuptake of serotonin, leading to increased levels of serotonin in the brain. This compound has also been found to enhance acetylcholine release, which is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is important for promoting neuronal growth and survival. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neurodegeneration. In addition, this compound has been found to improve mitochondrial function, which is important for energy production in cells.

Vorteile Und Einschränkungen Für Laborexperimente

1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. This compound has been shown to have good oral bioavailability and can easily cross the blood-brain barrier. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. This compound is a complex molecule that requires expertise to synthesize, and the synthesis process can be time-consuming. In addition, this compound can be expensive to produce, which may limit its use in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide. One area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and treatment duration for this compound in these conditions. Another area of interest is the use of this compound as a potential antidepressant. More research is needed to determine the efficacy and safety of this compound in treating depression. Finally, there is potential for the development of new derivatives of this compound that may have improved therapeutic properties.

Synthesemethoden

1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,5-difluoroaniline with butyryl chloride, followed by reaction with piperidine and subsequent purification steps. The synthesis of this compound is a complex process that requires expertise and careful handling of chemicals.

Wissenschaftliche Forschungsanwendungen

1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been found to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease. This compound has also been studied as a potential antidepressant due to its effects on the serotonin system.

Eigenschaften

IUPAC Name

1-butanoyl-N-(3,5-difluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2/c1-2-3-15(21)20-6-4-11(5-7-20)16(22)19-14-9-12(17)8-13(18)10-14/h8-11H,2-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVADANGCKIMQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.